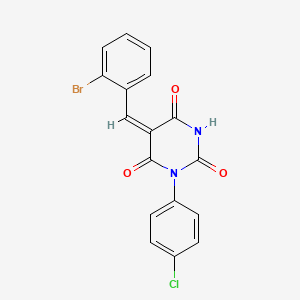

![molecular formula C13H17N5OS B6132241 4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine](/img/structure/B6132241.png)

4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine” is a derivative of tetrazole, which is a bioisostere of the carboxylic acid group . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . They can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .

Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is mainly affected by substitution compound nature at the C-5 position .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Scientific Research Applications

Medicinal Chemistry: Drug Design and Discovery

The tetrazole moiety is a common structural component in medicinal chemistry due to its bioisosteric properties with carboxylic acids. The presence of a tetrazole ring in “4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine” can enhance the compound’s ability to interact with biological targets, making it valuable in drug design . Its electron-withdrawing nature can influence the pharmacokinetic properties of drug candidates, potentially improving their absorption and distribution within the body .

Pharmacology: Biological Activity Profiling

Tetrazoles are known for their wide range of biological activities, including antibacterial, antifungal, and antihypertensive effects . The specific compound could be investigated for its potential biological activities, which might lead to the development of new therapeutic agents. Molecular docking studies can be employed to predict the affinity and binding modes of this compound to various enzymes and receptors .

Material Science: Development of New Materials

The unique chemical structure of tetrazoles allows them to form stable metallic compounds and molecular complexes. This property can be exploited in the development of new materials with specific electronic or mechanical properties. The compound could be used as a building block for polymers or as a ligand in metal-organic frameworks (MOFs) .

Analytical Chemistry: Sensor Development

Due to its reactivity and the ability to stabilize negative charges, “4-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}morpholine” could be used in the development of chemical sensors. These sensors could detect specific ions or molecules, providing valuable tools for environmental monitoring or diagnostic applications .

Corrosion Inhibition: Protection of Metals

Tetrazole derivatives have been shown to be effective corrosion inhibitors for various metals. The compound could be studied for its ability to protect metals from corrosion, particularly in acidic environments. This application is crucial in extending the lifespan of metal components in industrial settings .

Synthetic Chemistry: Building Blocks for Organic Synthesis

The compound’s functional groups make it a versatile intermediate in organic synthesis. It can be used to synthesize a wide range of other chemical entities, including oxacyclic structures and sulfone derivatives. Its reactivity can be harnessed to create complex molecules for further research or industrial applications .

Mechanism of Action

Target of Action

Tetrazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions .

Mode of Action

Tetrazoles, in general, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Tetrazole derivatives are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities . This suggests that the compound might affect multiple biochemical pathways related to these biological activities.

Pharmacokinetics

It is suggested that tetrazole derivatives obey all five rules with good bioavailability and there might be no possibility of causing harmful toxicants . This suggests that the compound might have favorable pharmacokinetic properties.

Result of Action

Tetrazole derivatives are known to exhibit a wide range of biological activities . This suggests that the compound might have similar effects.

Action Environment

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound might be stable and effective in various environments.

properties

IUPAC Name |

4-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-2-4-12(5-3-1)18-13(14-15-16-18)20-11-8-17-6-9-19-10-7-17/h1-5H,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWJTQQUDNFTAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCSC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6132165.png)

![N-(1-{1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6132184.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole](/img/structure/B6132192.png)

![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)

![3-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B6132203.png)

![3-chloro-N-cyclopentyl-4-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6132207.png)

![N-allyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B6132210.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)

![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-2-piperidinyl)methyl]methanamine](/img/structure/B6132215.png)

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6132222.png)

![2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(spiro[2.5]oct-1-ylmethyl)propanamide](/img/structure/B6132236.png)

![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6132246.png)